

Spectroscopic Profile of 3-(m-Methoxyphenyl)propionic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(m-Methoxyphenyl)propionic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-(m-Methoxyphenyl)propionic acid**, a compound of interest to researchers in drug development and organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-(m-Methoxyphenyl)propionic acid**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
11.93	Singlet	-	1H	-COOH
7.27	Triplet	7.5	1H	Ar-H
6.88	Multiplet	-	2H	Ar-H
6.83	Doublet	8.0	1H	Ar-H
3.79	Singlet	-	3H	-OCH ₃
2.99	Triplet	7.0	2H	-CH ₂ -Ar
2.73	Triplet	7.0	2H	-CH ₂ -COOH

Solvent: CDCl₃, Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
179.2	C=O
159.9	Ar-C-O
142.0	Ar-C
129.6	Ar-CH
120.7	Ar-CH
114.2	Ar-CH
111.6	Ar-CH
54.9	-OCH ₃
35.5	-CH ₂ -Ar
30.6	-CH ₂ -COOH

Solvent: CDCl₃, Frequency: 150 MHz

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
3000-2850	Medium	C-H stretch (Alkyl)
~3030	Weak	C-H stretch (Aromatic)
1710-1700	Strong	C=O stretch (Carboxylic Acid) [1][2]
1600-1585, 1500-1400	Medium	C=C stretch (Aromatic Ring)
~1250 and ~1040	Strong	C-O stretch (Aryl Ether)
950-910	Medium	O-H bend (Carboxylic Acid)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
180	-	[M] ⁺ (Molecular Ion)
135	100	[M - COOH] ⁺
121	-	[M - CH ₂ COOH] ⁺
107	-	[C ₇ H ₇ O] ⁺
91	-	[C ₇ H ₇] ⁺
77	-	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 600 MHz spectrometer. The sample of **3-(m-Methoxyphenyl)propionic acid** was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent peak at δ = 77.16 ppm was used as a reference. Data processing was performed using standard NMR software.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid **3-(m-Methoxyphenyl)propionic acid** was analyzed as a thin film on a potassium bromide (KBr) plate. The spectrum was recorded in the range of 4000-400 cm⁻¹.

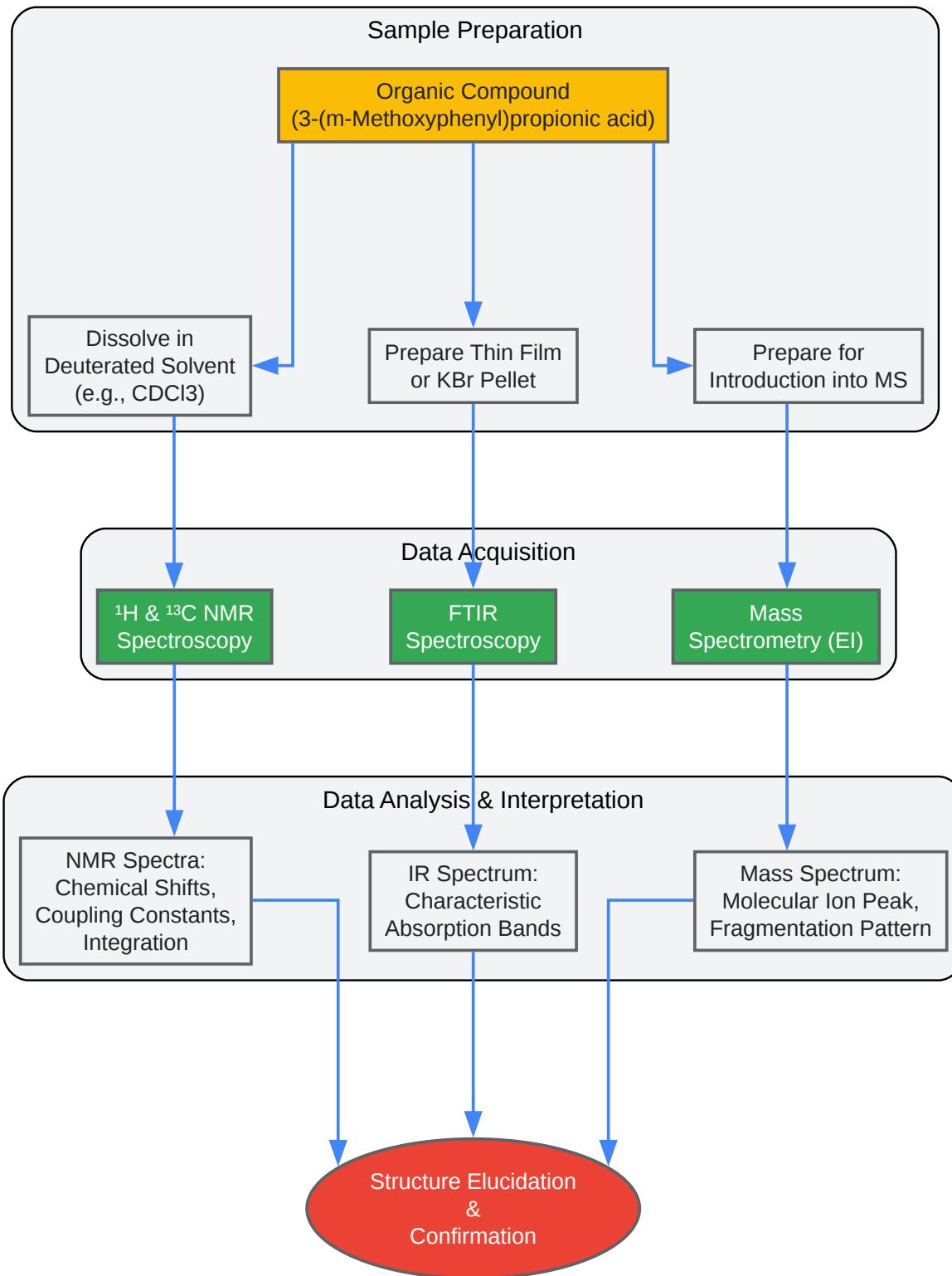
Mass Spectrometry (MS)

Mass spectrometry was performed using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting mass spectrum was recorded. The data provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of an organic compound like **3-(m-Methoxyphenyl)propionic acid** is depicted below. This process illustrates the logical progression from sample preparation to data analysis and structure elucidation.

General Workflow for Spectroscopic Analysis

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General Workflow for Spectroscopic Analysis

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References

- 1. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Propionic Acid IR Spectrum - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
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